Altromycin B
Description
Altromycin B is a secondary metabolite produced by soil-dwelling Streptomyces species, belonging to the pluramycin family of antitumor antibiotics. Its structure comprises an anthraquinone core fused with a γ-pyrone ring, an epoxide group at C16, and a branched C-glycoside moiety (6-deoxy-3-O-methylguluronic acid and an aminosugar) . The epoxide group is critical for its bioactivity, enabling covalent alkylation of guanine residues at the N-7 position in DNA, thereby disrupting replication and transcription . This compound exhibits potent cytotoxicity against cancer cell lines (e.g., HeLa, A549, HCT-8) and antibacterial activity against Gram-positive pathogens (MIC: 0.39–3.12 µg/mL for Staphylococcus aureus and Streptococcus spp.) .
Properties
CAS No. |
128461-00-7 |
|---|---|
Molecular Formula |
C47H59NO18 |
Molecular Weight |
926.0 g/mol |
IUPAC Name |
methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C47H59NO18/c1-18-34(50)27(58-9)16-30(62-18)65-42-20(3)61-28(17-45(42,5)48(7)8)22-12-13-23-31(37(22)53)38(54)32-24(36(23)52)14-25(33-26(49)15-29(64-40(32)33)46(6)21(4)66-46)47(57,44(56)60-11)43-39(55)41(59-10)35(51)19(2)63-43/h12-15,18-21,27-28,30,34-35,39,41-43,50-51,53,55,57H,16-17H2,1-11H3 |
InChI Key |
FAGGWQMBDCZCOI-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Altromycin B |
Origin of Product |
United States |
Preparation Methods
Fermentation-Based Biosynthesis
Microorganism Strain and Inoculum Preparation
Altromycin B is biosynthesized by the actinomycete strain AB 1246E-26 (NRRL 18371), isolated from South African bushveld soil. Industrial fermentation begins with inoculum preparation:
- Stock culture activation : Lyophilized spores are revived in a nutrient-rich medium containing soybean flour (2.5% w/v), glucose (1.5% w/v), and corn steep liquor (0.8% w/v) at 28°C for 48 hours.
- Biomass expansion : The activated culture is transferred to a seed fermentor (50 L capacity) with aeration (1.0 vvm) and agitation (300 rpm) to promote mycelial growth.
Fermentation Process
Large-scale fermentation occurs in stainless-steel bioreactors under controlled conditions:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 28°C | ↑ Biomass growth |
| pH | 6.8–7.2 | ↓ Degradation of anthraquinone |
| Dissolved oxygen | 40–60% saturation | ↑ Secondary metabolite production |
| Duration | 120–144 hours | ↓ Premature termination |
The production medium includes carbon sources (e.g., glycerol, 3.0% w/v), nitrogen sources (e.g., ammonium sulfate, 0.5% w/v), and trace metals (Fe²⁺, Zn²⁺). Antifoaming agents (e.g., polypropylene glycol) are added to mitigate foam formation during aeration.
Extraction and Purification
Post-fermentation, this compound is isolated through:
- Broth acidification : Adjusting pH to 3.0 with HCl precipitates cellular debris.
- Solvent extraction : Ethyl acetate (3 × 500 L) extracts this compound from the aqueous phase.
- Chromatographic purification : High-speed countercurrent chromatography (HSCCC) with a hexane-ethyl acetate-methanol-water (5:5:4:3) system achieves >95% purity.
Chemical Synthesis
Retrosynthetic Strategy
The synthetic route to this compound focuses on constructing its branched C-glycoside substructure (Figure 1). Key disconnections include:
- Cycloisomerization of alkynol precursors to form the enol ether core.
- Stille cross-coupling to install the C-aryl glycoside moiety.
Stepwise Synthesis
Tungsten-Catalyzed Cycloisomerization
A linear alkynol (e.g., compound 8 ) undergoes cycloisomerization using tungsten hexacarbonyl (W(CO)₆, 10 mol%) in toluene at 80°C, yielding the endocyclic enol ether 11 with >90% regioselectivity.
Stille Cross-Coupling
The enol ether 11 reacts with a stannane-derived glycosyl donor (e.g., 19a ) under Pd(PPh₃)₄ catalysis (5 mol%) in dimethylformamide (DMF) at 60°C, forming the C-aryl glycoside 2a in 68% yield.
Functional Group Transformations
- Silylation : Treatment with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in CH₂Cl₂ protects hydroxyl groups, yielding 19a (92% yield).
- Epoxidation : Dimethyldioxirane (DMDO) in tetrahydrofuran (THF) epoxidizes the glycal intermediate 25 with 100% facial selectivity.
- Thioglycosylation : Trimethyl(methylthio)silane and trimethylsilyl triflate (TMSOTf) promote cis-α-thioglycosylation, achieving 86% yield and 91:9 diastereomeric ratio (dr).
Challenges in Stereocontrol
Stereoselectivity remains a critical hurdle:
| Reaction Step | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|
| Stille cross-coupling | 1:1 (C13-epimers) | 68 |
| Thioglycosylation | 91:9 | 86 |
| Epoxidation | >99:1 | Quant. |
Protecting group strategies (e.g., TBS, benzyl) mitigate undesired side reactions but increase synthetic steps.
Chemical Reactions Analysis
DNA Intercalation and Structural Modulation
Altromycin B intercalates into DNA via its planar chromophore, stabilizing the double helix by raising the melting temperature () . This intercalation positions carbohydrate moieties in both major and minor grooves, inducing a B→A conformational transition in calf thymus DNA, as confirmed by circular dichroism spectroscopy . Metal complexes of this compound (Pt(II) and Pd(II)) similarly induce this transition but cause additional premelting effects due to intra- and interstrand crosslinking .
Table 1: DNA Structural Effects of this compound and Metal Complexes
| Compound | DNA Interaction Mode | Structural Effect | Hyperchromicity Reduction |
|---|---|---|---|
| This compound | Intercalation + electrostatic binding | B→A transition | Minimal |
| [Pt(II)-altroB] | Crosslinking + intercalation | B→A transition + premelting | Significant |
| [Pd(II)-altroB] | Crosslinking + intercalation | B→A transition + premelting | Significant |
Covalent Alkylation of Nucleotides
The terminal epoxide of this compound undergoes electrophilic attack at nucleophilic sites on DNA bases:
Metal-Ion Synergistic Effects
Pt(II) and Pd(II) complexes of this compound exhibit distinct dissociation behaviors in the presence of nucleotides:
-
[Pd(II)-altroB] : Dissociates to form multiple Pd(II)-nucleotide complexes (e.g., Pd(II)-5'-GMP) .
-
[Pt(II)-altroB] : Forms limited Pt(II)-nucleotide species; a tertiary altroB-Pt(II)-5'AMP complex is proposed .
These interactions were characterized via H-NMR, revealing metal-dependent stabilization of covalent adducts .
Stereochemical Influence on Reactivity
The carbohydrate moieties of this compound direct alkylation by steering the epoxide into proximity with target bases. NMR studies show:
-
The C8-linked anglosamine and C10-linked vancosamine sugars occupy minor grooves, orienting the chromophore for intercalation .
-
Stereochemistry at C13 (quaternary carbon in the 6-deoxy-C-altrose moiety) affects binding efficiency, as shown by synthetic diastereomers of this compound substructures .
Comparative Reactivity with Pluramycin Analogs
This compound differs from hedamycin (a related pluramycin) in alkylation specificity:
Key Research Findings
-
Intercalation-Driven Stability : this compound increases DNA by 8–12°C, depending on GC content .
-
Crosslinking vs. Alkylation : Metal complexes enhance DNA crosslinking but reduce alkylation efficiency compared to free this compound .
-
Sequence Specificity : Alkylation at 5'-AG sites correlates with antitumor activity against P388 leukemia and ovarian tumors .
Scientific Research Applications
Biological Activities
Antitumor Efficacy
Altromycin B has demonstrated potent antitumor activity against various cancer types, including leukemia, colon cancer, lung cancer, and ovarian cancer. In vivo studies have indicated that it exhibits significant cytotoxicity against P388 leukemia cells and solid tumors . The compound's ability to induce apoptosis in tumor cells is attributed to its DNA-binding properties and subsequent disruption of critical cellular processes.
Case Studies
- Leukemia Treatment : A study reported the effectiveness of this compound in treating P388 leukemia in mice models. The compound showed a notable reduction in tumor size and improved survival rates compared to control groups .
- Solid Tumors : Research involving colon and lung cancer cell lines revealed that this compound inhibited cell proliferation significantly at low micromolar concentrations. The mechanism was linked to its ability to induce G2/M phase cell cycle arrest and apoptosis .
Comparative Efficacy
To better understand the applications of this compound in comparison to other antitumor agents, a summary table is provided below:
Mechanism of Action
Altromycin B exerts its effects by intercalating into the DNA helix and interacting with both the major and minor grooves . This positioning allows for site-directed alkylation of guanine N7, leading to DNA damage and inhibition of cell replication . The molecular targets include DNA and various enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
Kidamycin
Structural Similarities and Differences :
- Core Structure: Both Altromycin B and Kidamycin share an anthraquinone-γ-pyrone aglycone backbone synthesized from a common intermediate (tetracyclic pyrone 3) .
- Functional Groups: this compound contains a C16 epoxide and a branched C-glycoside, whereas Kidamycin lacks the epoxide and features distinct glycosylation (di-C-glycosylation with D-amicetose and L-rhodinose) .
Mechanism and Bioactivity :
Hedamycin
Structural Similarities and Differences :
- Core Structure: Hedamycin shares the anthraquinone-epoxide framework but differs in glycosylation (L-arcanose and L-digitoxose sugars) .
Mechanism and Bioactivity :
Pluraflavin A
Structural Similarities and Differences :
Mechanism and Bioactivity :
- Pluraflavin A’s epoxide mediates DNA alkylation, similar to this compound, but its distinct core structure may favor binding to alternative DNA motifs .
- It exhibits exceptional cytotoxicity (IC₅₀ in the low nM range) against ovarian and leukemia cell lines, surpassing this compound in potency .
Comparative Data Table
Key Research Findings
Synthetic Accessibility : this compound and Kidamycin aglycones are synthesized from a shared intermediate (tetracyclic pyrone 3), streamlining their production for structure-activity studies .
Role of Epoxide : The C16 epoxide in this compound is indispensable for its bioactivity, as epoxide-opening adducts with DNA stabilize the drug-target complex .
Glycosylation Impact : Glycoside moieties enhance solubility and DNA binding; deglycosylated analogs of this compound and Kidamycin show reduced activity .
Therapeutic Potential: Pluraflavin A’s low nM cytotoxicity suggests its superiority in targeting refractory cancers, though pharmacokinetic studies are pending .
Biological Activity
Altromycin B is a member of the pluramycin family of antibiotics, known for its significant biological activity, particularly its interaction with DNA. This compound exhibits antitumor properties and has been the subject of various studies to elucidate its mechanism of action and biological effects.
DNA Intercalation and Alkylation
This compound primarily exerts its biological activity through intercalation into the DNA helix, where it interacts with both the major and minor grooves. This interaction is facilitated by the compound's chromophore, which stabilizes the double helix and raises the melting temperature () of DNA. The intercalation leads to a structural transition from B-DNA to A-DNA, which is crucial for its function as an antitumor agent .
The compound also alkylates DNA by forming covalent bonds with guanine residues. Specifically, it targets the N7 position of guanine through an epoxide-mediated electrophilic attack. This alkylation is sequence-specific, preferentially occurring at 5'AG sequences, which contributes to its selective cytotoxicity against cancer cells .
Electrophilic Attack Mechanism
Research indicates that this compound's epoxide moiety is positioned strategically within the DNA structure to facilitate this electrophilic attack. The binding interactions involve both aminosaccharide substituents that guide the epoxide to the target site on guanine. The precise mechanism has been characterized using two-dimensional NMR spectroscopy, revealing how these interactions influence sequence selectivity and alkylation reactivity .
Antitumor Effects
This compound has demonstrated notable in vivo activity against various cancer types, including P388 leukemia, colon cancer, and lung cancer. Its efficacy is attributed to its ability to disrupt DNA replication in rapidly dividing cells, a hallmark of many cancers .
Antibacterial Properties
In addition to its antitumor effects, this compound exhibits selective antibacterial activity against Gram-positive bacteria. This broad-spectrum antimicrobial property enhances its potential therapeutic applications beyond oncology .
Studies on Interaction with DNA
Several studies have explored the interaction of this compound with calf thymus DNA using various techniques:
- UV-Thermal Denaturation : Demonstrated that this compound stabilizes DNA through intercalation.
- Circular Dichroism Spectroscopy : Provided insights into conformational changes in DNA induced by this compound.
- NMR Studies : Elucidated the structural characteristics of the this compound-DNA adducts, revealing how it threads through the DNA helix .
Case Studies
- Platinum(II) Complexes : Research on platinum(II) complexes of this compound showed that these complexes also stabilize DNA and enhance its interaction with nucleotides. The study indicated that these metal complexes can form multiple binding modes with nucleotides like 5'-GMP and 5'-AMP, suggesting a complex interplay between metal ions and antibiotic activity .
- Structural Analysis : A detailed structural analysis revealed that this compound forms specific adducts with DNA, which are critical for understanding its mechanism of action as an antitumor agent .
Data Summary
| Property | Description |
|---|---|
| Compound Type | Antibiotic (Pluramycin family) |
| Target | DNA (intercalation and alkylation) |
| Antitumor Activity | Effective against P388 leukemia, colon cancer, lung cancer |
| Antibacterial Activity | Selective against Gram-positive bacteria |
| Mechanism | Intercalation into DNA; electrophilic attack on N7-Guanine |
| Structural Transition | Induces B-DNA to A-DNA transition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
